N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide
Description
This compound belongs to the thiopheno[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-bromo-2-methylphenyl group: A bromine-substituted aromatic ring linked to the acetamide moiety, likely enhancing lipophilicity and influencing target binding .
- 2-furylmethyl substituent: A furan-derived group attached to the pyrimidine ring, which may contribute to hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C22H20BrN3O3S2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20BrN3O3S2/c1-12-9-15(23)6-7-17(12)24-18(27)11-30-22-25-20-19(13(2)14(3)31-20)21(28)26(22)10-16-5-4-8-29-16/h4-9H,10-11H2,1-3H3,(H,24,27) |
InChI Key |
BTDVZLMNSIXFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Furan Ring Formation: Synthesis of the furan ring through cyclization reactions.
Pyrimidine Derivative Formation: Construction of the pyrimidine ring via condensation reactions.
Thioether Linkage: Formation of the thioether bond connecting the pyrimidine and phenyl groups.
Acetamide Formation: Introduction of the acetamide group through amidation reactions.
Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a structure-activity relationship (SAR) analysis:
N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Differences :
- Phenyl substituent : Lacks the 2-methyl group on the 4-bromophenyl ring.
- Pyrimidine substituent : Ethyl group replaces the 2-furylmethyl.
- Implications :
- Reduced steric bulk may enhance binding to planar active sites.
- Ethyl vs. furyl substitution could alter electron distribution, affecting target affinity.
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Differences: Core structure: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated rings) vs. thiopheno[2,3-d]pyrimidine. Substituents: 4-Ethoxyphenyl and 4-methylphenyl groups.
- Implications :
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Compound 5.5)
- Differences :
- Core structure : Simplified dihydropyrimidine lacking fused thiophene.
- Substituents : Single methyl and oxo groups.
- Implications :
- Smaller core may limit target specificity but improve synthetic accessibility.
- Lower molecular weight could enhance bioavailability.
N-(4-Bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Differences: Core structure: Cyclopenta-fused thienopyrimidine introduces additional ring strain. Substituents: 4-Chlorophenyl instead of 2-furylmethyl.
- Implications :
Structural and Pharmacological Comparison Table
Key Research Findings and SAR Insights
- Substituent Effects :
- Core Modifications: Saturated or fused rings (e.g., hexahydrobenzothieno) balance solubility and target affinity . Simplified cores (e.g., dihydropyrimidine) sacrifice specificity for synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
